molecular formula C22H28FN5O2 B6486340 N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 863556-47-2

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6486340
CAS No.: 863556-47-2
M. Wt: 413.5 g/mol
InChI Key: NIVNYRFMAINJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central ethanediamide linker connecting two pharmacophores: a 4-ethylpiperazine-substituted pyridin-3-yl group and a 4-fluorophenylmethyl moiety.

Properties

IUPAC Name

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-2-27-10-12-28(13-11-27)20(18-4-3-9-24-15-18)16-26-22(30)21(29)25-14-17-5-7-19(23)8-6-17/h3-9,15,20H,2,10-14,16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNYRFMAINJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Piperazine/Pyridine-Based Analogs ()

Compounds in (e.g., 9a–9g ) share piperazine and pyridine motifs but differ in substituents. For instance:

  • 9a : Contains a trifluoromethylbenzoyl-piperazine group linked to a pyridin-2-ylacetamide.
  • Target Compound : Replaces the benzoyl group with an ethanediamide bridge and a 4-fluorophenylmethyl group.

Key Differences :

  • The 4-ethylpiperazine in the target compound could enhance solubility relative to methylpiperazine derivatives (e.g., 9c , 9f ) but may increase molecular weight, affecting membrane permeability .

Piperidine/Pyrrolidine Derivatives ()

Compounds 12f and 12g in feature piperidine or pyrrolidine ethoxy linkages instead of piperazine.

Comparison Highlights :

  • 12f (piperidine) and 12g (pyrrolidine) exhibit melting points of 116.8–117.8°C and 163.6–165.5°C, respectively. The target compound’s hypothetical melting point would likely fall within this range, influenced by its rigid ethanediamide core .

Fluorophenyl-Containing Compounds ()

describes pyrimidine derivatives with fluorophenyl groups, such as N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide .

Key Insights :

  • The 4-fluorophenyl group in both the target compound and ’s derivatives enhances lipophilicity and π-π stacking interactions. However, the hydroxyl group in ’s compound provides hydrogen-bonding capability, absent in the target’s fluorophenylmethyl group .
  • The target’s ethylpiperazine may offer better solubility than the methylphenyl group in ’s compound, critical for oral bioavailability .

Patent Derivatives ()

The patent compound N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide shares a pyridine-piperazine framework but includes a pyrimidine ring.

Structural Contrasts :

  • The target compound lacks the pyrimidine ring, simplifying synthesis but possibly reducing target specificity.
  • The acetamide linkage in the patent compound vs. the ethanediamide in the target may influence binding kinetics, with the latter providing a more constrained geometry .

Heterocyclic Variants ()

lists compounds with triazole, thiophene, and furan groups (e.g., 676579-06-9 ).

Functional Group Analysis :

  • The target’s pyridine and fluorophenyl groups are less polar than the thiophene or triazole moieties in , suggesting differences in solubility and membrane penetration.
  • The ethanediamide linker in the target compound avoids the metabolic liabilities associated with thiol or hydrazide groups in ’s compounds .

Data Tables

Table 1. Structural and Physical Property Comparison

Compound Core Structure Key Substituents Melting Point (°C) Purity (HPLC)
Target Compound Ethanediamide linker 4-Ethylpiperazine, 4-Fluorophenyl N/A N/A
9a () Benzoyl-piperazine Trifluoromethylbenzoyl Not reported High
12f () Piperidine-ethoxy Phenylpropanamide 116.8–117.8 98.2%
Derivative Pyrimidine 4-Fluorophenyl, Hydroxyl Not reported Not reported

Table 2. Pharmacokinetic Predictions

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 0.15 Moderate
9a () 3.5 0.08 Low (ester linkage)
12f () 2.2 0.20 High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.